molecular formula C13H10N2OS2 B1306580 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one CAS No. 892292-63-6

2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one

Cat. No. B1306580
CAS RN: 892292-63-6
M. Wt: 274.4 g/mol
InChI Key: MESMPGDSDNSESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one” is a derivative of 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one . It is a heterocyclic organic compound that is part of a larger group of compounds known as thiazines .


Synthesis Analysis

The synthesis of this compound involves the conversion of an allyl group in the lead compound 2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one to a 2-cyanoethyl group . This conversion significantly increased inhibitory activity against AMPA receptor-mediated kainate-induced toxicity in rat hippocampal cultures .


Molecular Structure Analysis

The structure-activity relationship studies of a series of 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives revealed that substituents on the phenyl ring attached to the 2-amino group and the 4H-pyrido[3,2-e][1,3]thiazin-4-one ring .

Scientific Research Applications

It appears that there is limited direct information available on the specific compound “2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one” and its applications in scientific research. However, by examining related compounds and their biological activities, we can infer potential applications for this compound. Below are some possible scientific research applications based on related compounds:

Anti-Inflammatory Activity

Related compounds have been shown to possess significant anti-inflammatory properties, which suggests that “this compound” could be explored for its potential to inhibit inflammatory processes .

Analgesic Effects

Similar to anti-inflammatory activity, some compounds in this class have demonstrated analgesic effects, indicating a potential application in pain management .

Antitumor and Cytotoxic Activity

Several thiazine derivatives have been reported to exhibit antitumor and cytotoxic activities against various human tumor cell lines. This implies that our compound of interest may also be researched for its effects on cancer cells .

Cholinesterase Enzyme Inhibition

Compounds with a thiazine backbone have been evaluated for their ability to inhibit cholinesterase enzymes, which is relevant in the context of neurodegenerative diseases like Alzheimer’s .

Prostaglandin E2 and Interleukin Activity Inhibition

Some derivatives have shown activity in inhibiting prostaglandin E2 and interleukin activity when tested in vivo, suggesting possible immunomodulatory applications .

Non-Toxicity to Normal Cells

There is evidence that certain thiazine derivatives can target cancer cells without being toxic to normal body cells and organs, which is crucial for developing safer therapeutic agents .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with ampa receptors . These receptors are involved in fast synaptic transmission in the central nervous system.

Mode of Action

It’s known that similar compounds inhibit ampa receptor-mediated neurotoxicity . This suggests that 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one might interact with its targets, causing changes that result in the inhibition of certain toxic effects.

Pharmacokinetics

Similar compounds have shown significant suppression of seizures in mice following oral administration , suggesting good bioavailability.

Result of Action

Based on the potential interaction with ampa receptors, it’s plausible that this compound could have neuroprotective effects by inhibiting neurotoxicity .

Future Directions

The compound shows promise in the field of medicine due to its inhibitory activity against AMPA receptor-mediated kainate-induced toxicity . It could potentially be used in the development of new drugs .

properties

IUPAC Name

2-(N-methylanilino)thieno[3,2-d][1,3]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-15(9-5-3-2-4-6-9)13-14-10-7-8-17-11(10)12(16)18-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESMPGDSDNSESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC3=C(C(=O)S2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390541
Record name 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

892292-63-6
Record name 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.